1,3,5-triethyl-4-iodo-1H-pyrazole
Description
1,3,5-Triethyl-4-iodo-1H-pyrazole is a pyrazole derivative characterized by three ethyl groups at positions 1, 3, and 5 of the heterocyclic ring and an iodine atom at position 4 (Figure 1). Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms, and their derivatives are widely studied for applications in medicinal chemistry, agrochemicals, and materials science due to their tunable electronic and steric properties . The triethyl substitution pattern in this compound introduces significant steric bulk and electron-donating effects, which influence its reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C9H15IN2 |
|---|---|
Molecular Weight |
278.13 g/mol |
IUPAC Name |
1,3,5-triethyl-4-iodopyrazole |
InChI |
InChI=1S/C9H15IN2/c1-4-7-9(10)8(5-2)12(6-3)11-7/h4-6H2,1-3H3 |
InChI Key |
QNJAIIYLLDZWPY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NN1CC)CC)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Triethyl-4-iodo-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors such as ethyl-substituted hydrazines and ethyl-substituted ketones. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The purification process often involves recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Triethyl-4-iodo-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cycloaddition Reactions: It can form new ring structures through cycloaddition with other compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.
Cycloaddition: Catalysts such as silver or copper salts facilitate the cycloaddition process.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted pyrazoles can be obtained.
Oxidation Products: Oxidized derivatives with different functional groups.
Cycloaddition Products: New heterocyclic compounds with potential biological activity.
Scientific Research Applications
1,3,5-Triethyl-4-iodo-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3,5-triethyl-4-iodo-1H-pyrazole involves its interaction with specific molecular targets. The iodine atom and ethyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Substituent Analysis
The uniqueness of 1,3,5-triethyl-4-iodo-1H-pyrazole lies in its substitution pattern. Below is a comparative analysis with structurally related pyrazole derivatives:
| Compound Name | Substituents (Positions) | Molecular Formula | Key Structural Features |
|---|---|---|---|
| This compound | Ethyl (1, 3, 5); Iodo (4) | C₉H₁₅IN₂ | High steric bulk, electron-rich ring |
| 3,5-Diethyl-4-iodo-1H-pyrazole | Ethyl (3, 5); Iodo (4) | C₇H₁₁IN₂ | Reduced steric hindrance at position 1 |
| 5-Iodo-3,4-dimethyl-1H-pyrazole | Methyl (3, 4); Iodo (5) | C₅H₇IN₂ | Smaller substituents, altered iodine position |
| 4-Iodo-1-[(oxan-4-yl)methyl]-1H-pyrazole | Oxan-4-ylmethyl (1); Iodo (4) | C₉H₁₃IN₂O | Polar tetrahydropyran group enhances solubility |
| 4-(Trifluoromethyl)-1H-pyrazole | Trifluoromethyl (4) | C₄H₃F₃N₂ | Electron-withdrawing group increases acidity |
Key Observations :
Insights :
- Nitro and iodo groups () synergize to enhance antimicrobial and anticancer activities, but steric bulk in triethyl derivatives may limit bioavailability .
- Methyl and ethyl groups generally improve metabolic stability compared to larger substituents .
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